molecular formula C10H11N3 B8635976 2-(azetidin-1-yl)-1H-benzo[d]imidazole

2-(azetidin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B8635976
M. Wt: 173.21 g/mol
InChI Key: LDHCACQIPNQGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzo[d]imidazole is a heterocyclic scaffold widely studied for its pharmacological versatility, including antimicrobial, anticancer, and central nervous system (CNS) modulatory activities . The compound 2-(azetidin-1-yl)-1H-benzo[d]imidazole features a four-membered azetidine ring substituted at the 2-position of the benzimidazole core.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(azetidin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)11-10(12-9)13-6-3-7-13/h1-2,4-5H,3,6-7H2,(H,11,12)

InChI Key

LDHCACQIPNQGQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Substituents profoundly influence physical properties:

Compound Melting Point (°C) Aqueous Solubility (μg/mL) Key Structural Feature Reference
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl) >320 N/A Bulky indole substituent
2-(4-Fluorophenyl)-6-methyl N/A 50 Fluorine enhances metabolic stability
2-(4-Fluorophenyl) N/A 74 Unsubstituted benzimidazole core
2-(p-Tolyl) N/A N/A Methyl para-substitution

The azetidinyl group’s smaller size compared to aryl substituents (e.g., indole or p-tolyl) may lower melting points and improve solubility due to its saturated, polar amine structure. Fluorinated derivatives () demonstrate enhanced solubility (50–74 μg/mL), suggesting that azetidine’s nitrogen could similarly improve hydrophilicity.

GABA-A Receptor Modulation

  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (9) : Binds allosterically to GABA-A receptors, enhancing ion currents (EC₅₀ = 3.2 μM) .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (23) : Higher solubility (74 μg/mL) but reduced steric bulk improves metabolic stability .
  • Methyl substitution at 5-position : Abolishes activity due to steric hindrance .

Antimicrobial Activity

  • 2-(Indol-3-yl) derivatives : Exhibit MIC values of 0.5–2 μg/mL against S. aureus and C. albicans .
  • 2-(5-Bromoindol-3-yl) : Disrupts bacterial biofilms (IC₅₀ = 1.2 μg/mL) .

Azetidine’s nitrogen could enhance membrane penetration, improving efficacy against resistant strains.

Anticancer Potential

  • Chalcone-linked benzimidazoles : Inhibit BRAF V600E kinase (IC₅₀ = 0.8 μM) .
  • Isoxazole derivatives (5a) : Show high potency against HEPG2 liver cancer cells (IC₅₀ = 1.5 μM) .

The azetidine moiety’s electron-rich nature may facilitate DNA intercalation or enzyme inhibition, warranting further exploration.

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